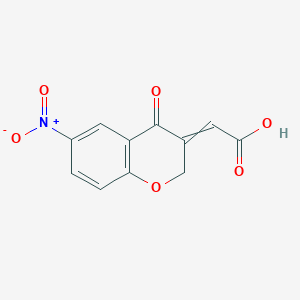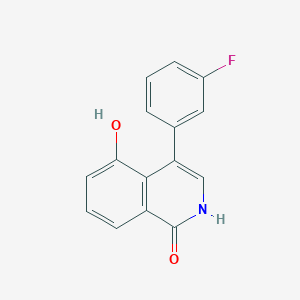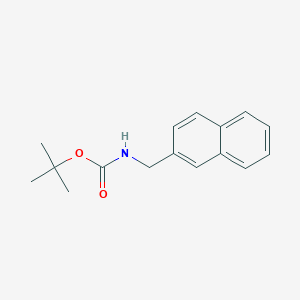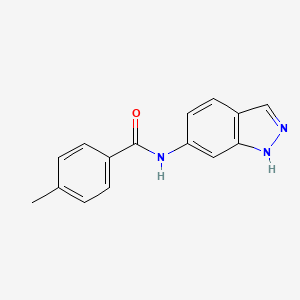![molecular formula C9H12N6OS B11861583 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine is a heterocyclic compound that features a unique fusion of morpholine, thiazole, and pyrimidine rings. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine typically involves the cyclization of aminothiazoles with formamide, formic acid, and dimethyl malonate . One common method includes the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical development.
Analyse Des Réactions Chimiques
Types of Reactions
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Morpholine, various alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I/DNA complex, causing DNA damage during cell replication and inhibiting cancer cell proliferation . Additionally, it has been shown to interact with various receptors and enzymes, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their anticancer properties and topoisomerase I inhibitory activity.
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have been investigated for their biological significance and applications.
Uniqueness
7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine stands out due to its unique fusion of morpholine, thiazole, and pyrimidine rings, which contributes to its diverse biological activities and potential therapeutic applications. Its ability to act as a topoisomerase I inhibitor and its antibacterial and antiviral properties make it a compound of significant interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H12N6OS |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C9H12N6OS/c10-8-12-6-5(17-9(11)13-6)7(14-8)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14) |
Clé InChI |
GNGBHNFMRLBPHI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2SC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)


![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)



![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)




